molecular formula C5H2ClIN2O2 B1586500 2-Chloro-5-iodo-3-nitropyridine CAS No. 426463-05-0

2-Chloro-5-iodo-3-nitropyridine

Cat. No. B1586500
CAS RN: 426463-05-0
M. Wt: 284.44 g/mol
InChI Key: PIJMRJPJERUFNI-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-3-nitropyridine is a chemical compound with the empirical formula C5H2ClIN2O2 . It is used in the preparation of nitrogen heterocycles as colony stimulating factor-1 receptor (CSF-1R) inhibitors .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [O-]N+c1cc(I)cnc1Cl . The InChI representation is 1S/C5H2ClIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 77-81 °C . Its molecular weight is 284.44 . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Chemical Reaction Studies

2-Chloro-5-iodo-3-nitropyridine, similar to its related compounds, has been the subject of various chemical studies. For example, the reaction of 2-chloro-3-nitropyridine with hydroxide ions was analyzed using NMR and X-ray crystallography. This study helped understand the intermediates formed in ring-opening reactions and their isomerization processes, which can provide insights into similar reactions involving this compound (Haynes & Pett, 2007).

Spectroscopic Analysis

Another study focused on the proton magnetic resonance chemical shifts and coupling constants for a series of substituted pyridines, including 2-substituted-5-nitropyridines and 2-substituted-3-nitropyridines. These spectroscopic analyses are crucial for understanding the electronic environment and structural characteristics of compounds like this compound (Gerig & Reinheimer, 1969).

Reaction Kinetics

The kinetics of reactions involving substituted pyridines, such as 2-chloro-3-nitropyridine, have been extensively studied. These studies offer valuable insights into the reactivity and mechanistic pathways of similar compounds, including this compound. For example, the reaction of 2-chloro-3-nitropyridine with aryloxide ions in methanol was examined to understand the reaction's kinetics and mechanism (El-Bardan, 1999).

Structural and Vibrational Properties

Studies on compounds like 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide can shed light on the structural and vibrational properties of this compound. These studies often involve crystallography and vibrational spectroscopy to understand the molecular structure and dynamics (Ban-Oganowska et al., 2001).

Electronic and Molecular Structure Analysis

The electronic and molecular structure of related compounds, such as 2-chloro-4-nitropyridine, has been analyzed using density functional theory. These studies provide insights into the electronic properties, reactivity, and stability of pyridine derivatives, which can be applied to understand this compound (Velraj, Soundharam, & Sridevi, 2015).

Safety and Hazards

2-Chloro-5-iodo-3-nitropyridine is classified as an irritant. It is recommended to avoid contact with skin and eyes, formation of dust and aerosols, and ingestion and inhalation . It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

Mechanism of Action

Target of Action

It is known that nitropyridines, the class of compounds to which 2-chloro-5-iodo-3-nitropyridine belongs, are often used in the synthesis of various pharmaceuticals and agrochemicals . Therefore, the specific targets can vary depending on the final product that this compound is used to synthesize.

Mode of Action

The mode of action of this compound is primarily through its reactivity as a chemical intermediate. Nitropyridines are electron-deficient and can undergo various reactions such as Suzuki-Miyaura cross-coupling . This reaction is a palladium-catalyzed carbon-carbon bond-forming reaction, which is widely used in organic synthesis . The this compound compound can participate in this reaction, providing a way to create complex molecules from simpler precursors.

Pharmacokinetics

For instance, it has a molecular weight of 284.44 , which is within the range that allows for good bioavailability. Its water solubility is estimated to be 51.37 mg/L at 25°C , which could influence its absorption and distribution in the body.

Biochemical Analysis

Biochemical Properties

2-Chloro-5-iodo-3-nitropyridine plays a significant role in biochemical reactions, particularly in the context of halogenated heterocycles. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule’s function . For instance, this compound has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. Over time, the compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant changes in cellular and physiological processes . Toxic or adverse effects have been observed at high doses, including hepatotoxicity and nephrotoxicity. These effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. These interactions can affect metabolic flux and alter the levels of key metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, influencing its localization and activity. For example, it has been observed to localize in the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification.

Subcellular Localization

The subcellular localization of this compound is a critical factor in its biochemical activity . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. In the endoplasmic reticulum, this compound can affect the activity of enzymes involved in lipid metabolism and protein synthesis.

properties

IUPAC Name

2-chloro-5-iodo-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJMRJPJERUFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363839
Record name 2-Chloro-5-iodo-3-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

426463-05-0
Record name 2-Chloro-5-iodo-3-nitropyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-iodo-3-nitropyridine
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Record name 426463-05-0
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Synthesis routes and methods I

Procedure details

To a solution of 5-iodo-3-nitropyridin-2-amine (1.3 g, 4.9 mmol) in concentrated HCl at 0° C. was added sodium nitrite (6.73 g, 97.13 mmol, 20 eq.) stepwise followed by the addition of copper(I) chloride (0.5 g, 4.9 mmol, 1 eq.) and the mixture was stirred at RT for 12 h. The mixture was then poured in to a mixture of ammonium hydroxide and water (1:1) and extracted with ethylacetate (3×150 ml). The combined organic layer was washed with water, aqueous sodium thiosulfate, brine and dried over sodium sulphate. The solvent was distilled off to afford the product in 43% yield (0.6 g).
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1.3 g
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6.73 g
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Synthesis routes and methods II

Procedure details

A suspension of 5-iodo-3-nitro-pyridin-2-ol (20 g) in phenyl dichlorophosphate (60 ml) was heated at 180° C. for 30 minutes whereby a brown solution was obtained. The solution was allowed to cool then poured onto ice/water, neutralised by a portionwise addition of solid sodium hydrogen carbonate and extracted with ethyl acetate (300 ml) which was then washed twice with 5% sodium hydrogen carbonate solution (250 ml). The organic layer was dried (MgSO4), and evaporated to give a pale brown solid. The solid was stirred in isohexane for 2 h, filtered off, washed with isohexane and dried to afford the title compound (18.4 g).
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20 g
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Synthesis routes and methods III

Procedure details

5-iodo-3-nitro-2-aminopyridine (2.511 g, 9.48 mmol) and concentrated HCl (20 mL) were stirred at room temperature for ten minutes. Sodium nitrite (13 g, 188 mmol) was then slowly added followed by CuCl (1.0 g, 10 mmol). Stirring continued overnight. The mixture was poured into 1:1 NH4OH:H2O, extracted with ethyl acetate, dried over sodium sulfate, then concentrated. The crude residue was purified by flash chromatography using 9:1 hexane:ethyl acetate to yield 5-iodo-3-nitro-2-chloropyridine (984 mg, 36%) as a colorless solid.
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2.511 g
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20 mL
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13 g
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CuCl
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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